(5-Ethylthiophen-3-yl)boronic acid
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Overview
Description
(5-Ethylthiophen-3-yl)boronic acid is an organoboron compound featuring a thiophene ring substituted with an ethyl group at the 5-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (5-Ethylthiophen-3-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, this reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of arylboronic acids, including this compound, often employs iridium-catalyzed borylation of arenes followed by oxidative cleavage of the resulting pinacol boronates . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (5-Ethylthiophen-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds between the boronic acid and an electrophilic partner .
Common Reagents and Conditions: The Suzuki-Miyaura coupling typically requires a palladium catalyst and a base, such as potassium acetate, to activate the boronic acid . The reaction conditions are generally mild, making it compatible with a wide range of functional groups.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(5-Ethylthiophen-3-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action for (5-Ethylthiophen-3-yl)boronic acid in cross-coupling reactions involves the activation of the boron atom by a base, which enhances the polarization of the organic ligand and facilitates the transmetalation step with the palladium catalyst . This process ultimately leads to the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
- Phenylboronic acid
- Thiophen-2-ylboronic acid
- (4-Methylphenyl)boronic acid
Uniqueness: (5-Ethylthiophen-3-yl)boronic acid is unique due to the presence of both an ethyl group and a thiophene ring, which can impart distinct electronic and steric properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C6H9BO2S |
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Molecular Weight |
156.02 g/mol |
IUPAC Name |
(5-ethylthiophen-3-yl)boronic acid |
InChI |
InChI=1S/C6H9BO2S/c1-2-6-3-5(4-10-6)7(8)9/h3-4,8-9H,2H2,1H3 |
InChI Key |
NTKFIQZZYNVSMF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CSC(=C1)CC)(O)O |
Origin of Product |
United States |
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